(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the fluoroethyl group: This step might involve the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.
Attachment of the pyrazinyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, using a pyrazinyl boronic acid or halide.
Reduction to methanol: The final step might involve the reduction of a carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced further to remove the hydroxyl group, potentially forming a fully saturated derivative.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated alcohol or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluoroethyl and pyrazinyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
- (1-(2-bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
- (1-(2-iodoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Uniqueness
The presence of the fluoroethyl group in (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol may confer unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-6,16H,1,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCCNOPGNWLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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